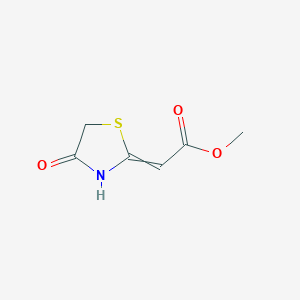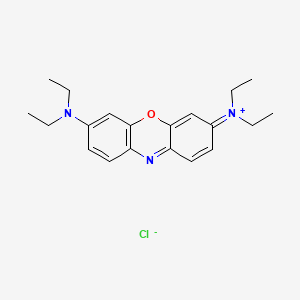
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Vue d'ensemble
Description
“Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate” is a chemical compound with the linear formula C6H7NO3S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine derivatives, including “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate”, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate” is characterized by a thiazolidine core, which is a five-membered ring containing sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
The synthesis of thiazolidine derivatives involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature . This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .Applications De Recherche Scientifique
Anticancer Activity
Thiazolidin-4-one derivatives, which include “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate”, have shown significant anticancer activities . They have been the subject of extensive research in the field of cancer therapeutics .
Antimicrobial Activity
Some new (4-oxothiazolidin-2-yl)thiazolidine-2,4-dione derivatives, including “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate”, were synthesized and screened for their antimicrobial potential .
Antioxidant Activity
“Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate” derivatives have also been evaluated for their antioxidant potential . This makes them valuable in the treatment of diseases caused by oxidative stress.
Anticonvulsant Activity
Thiazolidine motifs, which include “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate”, show varied biological properties including anticonvulsant activity .
Anti-inflammatory Activity
Thiazolidine motifs are also known for their anti-inflammatory activity . This makes them useful in the treatment of inflammatory diseases.
Neuroprotective Activity
“Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate” and its derivatives have shown neuroprotective activity , making them potential candidates for the treatment of neurodegenerative diseases.
Fungicidal Activity
“Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate” derivatives have demonstrated in vitro fungicidal activity , indicating their potential use in the treatment of fungal infections.
Pharmaceutical Probe Design
Thiazolidine derivatives, including “Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate”, have diverse therapeutic and pharmaceutical activity and are used in probe design . This makes them valuable tools in pharmaceutical research.
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERBFSSSKXIGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1NC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344761 | |
| Record name | Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |
CAS RN |
56196-66-8, 50783-16-9 | |
| Record name | Methyl 2-(4-oxo-2-thiazolidinylidene)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















